11-(3,4-dimethoxyphenyl)-3,3-dimethyl-1-oxo-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide
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Overview
Description
11-(3,4-dimethoxyphenyl)-3,3-dimethyl-1-oxo-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of 11-(3,4-dimethoxyphenyl)-3,3-dimethyl-1-oxo-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide involves multiple steps. One common synthetic route starts with the reaction of p-toluidine, benzaldehyde, and trans-methyl-isoeugenol through a Povarov cycloaddition reaction followed by N-furoylation processes . The structure of the compound is characterized by IR, 1H, 13C-NMR, and X-ray diffraction data .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
11-(3,4-dimethoxyphenyl)-3,3-dimethyl-1-oxo-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide has several scientific research applications. It is known for its potential therapeutic properties, including anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator activities . This compound is also used in the study of biological processes and the development of new materials .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it can act as an NF-κB inhibitor, which is useful in anticancer drug research . Additionally, it may modulate retinoid nuclear receptors and lipopolysaccharide-induced inflammatory mediators, impacting various biological processes .
Comparison with Similar Compounds
Similar compounds to 11-(3,4-dimethoxyphenyl)-3,3-dimethyl-1-oxo-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide include other tetrahydroquinoline derivatives and N-acyl derivatives. These compounds share similar structural features and biological activities but may differ in their specific applications and efficacy . Examples of similar compounds include 11-phenyl-2,3,4,11a-tetrahydro-1H-dibenzo[b,e][1,4]diazepine and 11-(4-dimethylaminophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one .
Properties
Molecular Formula |
C29H35N3O4S |
---|---|
Molecular Weight |
521.7 g/mol |
IUPAC Name |
6-(3,4-dimethoxyphenyl)-9,9-dimethyl-7-oxo-N-(oxolan-2-ylmethyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepine-5-carbothioamide |
InChI |
InChI=1S/C29H35N3O4S/c1-29(2)15-21-26(23(33)16-29)27(18-11-12-24(34-3)25(14-18)35-4)32(22-10-6-5-9-20(22)31-21)28(37)30-17-19-8-7-13-36-19/h5-6,9-12,14,19,27,31H,7-8,13,15-17H2,1-4H3,(H,30,37) |
InChI Key |
BUUKWZDNHRKJFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=S)NCC4CCCO4)C5=CC(=C(C=C5)OC)OC)C(=O)C1)C |
Origin of Product |
United States |
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